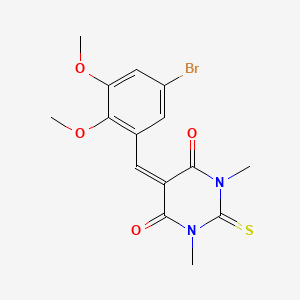
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide
描述
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as BFNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of ion transport across cell membranes.
作用机制
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide inhibits CFTR protein by binding to its regulatory domain and preventing its activation. This results in a decrease in ion transport across cell membranes, which can affect various physiological processes. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to be a reversible inhibitor of CFTR protein, and its binding affinity is higher for the phosphorylated form of the protein.
Biochemical and Physiological Effects
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to affect various physiological processes that are regulated by CFTR protein, including ion transport, fluid secretion, and mucociliary clearance. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been used to study the role of CFTR protein in the respiratory, digestive, and reproductive systems. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also been shown to affect the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
实验室实验的优点和局限性
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for CFTR protein inhibition, its reversible binding, and its well-established synthesis method. However, 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and storage. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide is also a relatively expensive compound, which can limit its use in some experiments.
未来方向
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide. One area of focus is the development of more potent and selective CFTR inhibitors that can be used for the treatment of cystic fibrosis. Another area of focus is the study of the role of CFTR protein in other physiological processes, such as the regulation of blood pressure and the immune system. Additionally, the development of new synthesis methods for 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide and related compounds could lead to the discovery of novel CFTR inhibitors with improved properties.
科学研究应用
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of CFTR protein, which is involved in the regulation of ion transport across cell membranes. CFTR protein dysfunction is associated with cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been used to study the structure and function of CFTR protein, as well as its role in cystic fibrosis.
属性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O4/c1-24-15-6-3-11(17)8-10(15)2-7-16(21)19-14-9-12(20(22)23)4-5-13(14)18/h2-9H,1H3,(H,19,21)/b7-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBOGURLWTHIK-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3677698.png)
![N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3677706.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677714.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677720.png)
![5-(4-morpholinyl)-8-(1-piperidinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3677728.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B3677741.png)
![2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B3677747.png)
![ethyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B3677748.png)

![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3677787.png)
![1-(3-bromophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B3677795.png)
![N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3677797.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}isonicotinamide](/img/structure/B3677810.png)
![N-{3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3677814.png)